4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide
Description
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a synthetic small molecule characterized by a benzothiazolone core linked via a butanamide chain to a 4-(trifluoromethoxy)phenyl group. The benzothiazolone moiety (C₇H₄NOS) is a bicyclic heteroaromatic system with a ketone at the 3-position, contributing to hydrogen-bonding interactions. The trifluoromethoxy substituent (-OCF₃) is electron-withdrawing, enhancing metabolic stability and influencing lipophilicity. The compound’s molecular formula is inferred as C₁₈H₁₅F₃N₂O₃S, with a molecular weight of ~396 g/mol.
Properties
Molecular Formula |
C18H15F3N2O3S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-(3-oxo-1,2-benzothiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide |
InChI |
InChI=1S/C18H15F3N2O3S/c19-18(20,21)26-13-9-7-12(8-10-13)22-16(24)6-3-11-23-17(25)14-4-1-2-5-15(14)27-23/h1-2,4-5,7-10H,3,6,11H2,(H,22,24) |
InChI Key |
SAWWMSCNKHBXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the trifluoromethoxy phenyl group and the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous molecules from the evidence:
Key Observations:
- Lipophilicity : Y042-4303 (logP 1.42) is less lipophilic than the target compound (estimated higher logP due to the -OCF₃ group). The trifluoromethoxy group enhances lipid solubility compared to Y042-4303’s thiazolyl substituent .
- Molecular Weight : The target (~396 g/mol) is intermediate between Y042-4303 (319.4) and 874587-83-4 (477.55). Higher molecular weights in sulfonamide derivatives (e.g., 874587-83-4) may reduce bioavailability .
Spectroscopic Characterization
- IR/NMR Trends : Benzothiazolone derivatives (target, Y042-4303) show C=O stretches ~1660–1680 cm⁻¹ and NH stretches ~3150–3400 cm⁻¹. Sulfonamides (e.g., 874587-83-4) exhibit additional S=O bands ~1350 cm⁻¹ .
- Tautomerism: notes triazole-thione tautomerism, absent in the target due to its rigid benzothiazolone core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
